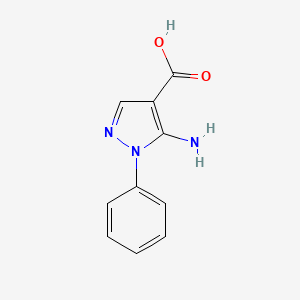

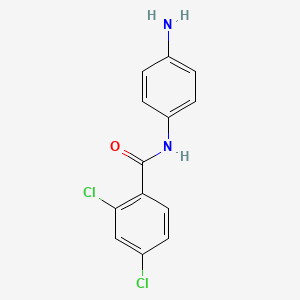

![molecular formula C14H12N2O3 B1269669 2-[(4-Aminobenzoyl)amino]benzoic acid CAS No. 60498-39-7](/img/structure/B1269669.png)

2-[(4-Aminobenzoyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

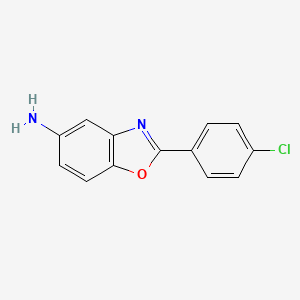

“2-[(4-Aminobenzoyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12N2O3 . It is also known by its CAS number 612-34-0 .

Molecular Structure Analysis

The molecular structure of “2-[(4-Aminobenzoyl)amino]benzoic acid” is characterized by a linear formula of C14H12N2O3 . The average mass of the molecule is 256.257 Da .

Scientific Research Applications

Synthesis of Peptidomimetics and Combinatorial Chemistry

4-Amino-3-(aminomethyl)benzoic acid, a compound with structural similarity, is utilized as a building block for the synthesis of peptidomimetics. Its unique functionalities enable selective protection and coupling, demonstrating its utility in the solid-phase synthesis of branched pseudopeptides, highlighting its potential in drug discovery and material science R. Pascal et al., 2000.

Material Science and Conductive Polymers

Benzoic acid and its derivatives, including 3-aminobenzoic and 4-aminobenzoic acids, are used as dopants for polyaniline, enhancing its conductivity. This application is significant in developing advanced materials for electronic and optical devices, demonstrating the versatility of benzoic acid derivatives in material science C. A. Amarnath & S. Palaniappan, 2005.

Drug Development and Antitumor Properties

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives of 4-aminobenzoic acid, have been evaluated for their potent antitumor properties. These compounds undergo biotransformation to active metabolites, showcasing the role of benzoic acid derivatives in the development of new anticancer therapies T. Bradshaw et al., 2002.

Future Directions

A study on 4-Aminobenzoic acid derivatives suggests that simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, moderate antimycobacterial activity, potent broad-spectrum antifungal properties, and notable cytotoxicity for cancer HepG2 cell line . This suggests potential future directions for research into “2-[(4-Aminobenzoyl)amino]benzoic acid” and its derivatives.

properties

IUPAC Name |

2-[(4-aminobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCZFZWZLLVQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354620 |

Source

|

| Record name | STK259710 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminobenzoyl)amino]benzoic acid | |

CAS RN |

60498-39-7 |

Source

|

| Record name | STK259710 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

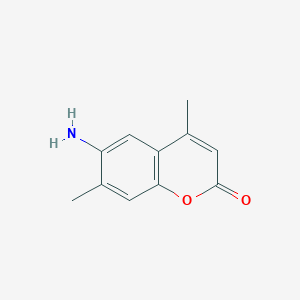

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)